(Difluoromethyl)(imino)phenyl-lambda6-sulfanone
Description
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone is a sulfonimidoyl derivative characterized by a difluoromethyl group, an imino moiety, and a phenyl substituent. The difluoromethyl group introduces strong electronegativity and metabolic stability, distinguishing it from non-fluorinated analogs. The compound’s unique fluorine substitution impacts its physical, chemical, and biological properties, making it relevant in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
difluoromethyl-imino-oxo-phenyl-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NOS/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMRPQANBHQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions leveraging difluoromethyl phenyl sulfone (PhSO2CF2H) as a precursor have been extensively explored. The CF2H group in PhSO2CF2H exhibits moderate acidity (pKa ~12–14 in DMSO), enabling deprotonation with strong bases such as potassium tert-butoxide (t-BuOK) or lithium hexamethyldisilazide (LiHMDS) to generate the nucleophilic (phenylsulfonyl)difluoromethyl anion (PhSO2CF2⁻).
Alkylation Followed by Imination
A two-step protocol involves initial alkylation of PhSO2CF2H with primary alkyl halides (e.g., iodomethane or benzyl bromide) under basic conditions, followed by condensation with amines to introduce the imino group:
Step 1: Alkylation
$$
\text{PhSO}2\text{CF}2\text{H} + \text{R-X} \xrightarrow{\text{t-BuOK, DMF}} \text{PhSO}2\text{CF}2\text{-R} + \text{HX}
$$
Reaction conditions: 4 equiv alkyl halide, 2 equiv t-BuOK, DMF, −50°C, 1 h.
Step 2: Imination
$$
\text{PhSO}2\text{CF}2\text{-R} + \text{NH}2\text{R'} \xrightarrow{\text{TiCl}4, \text{Et}3\text{N}} \text{PhSO}2\text{CF}_2\text{-N=CR'} + \text{HCl}
$$
Yields for this step range from 45% to 68%, depending on the steric bulk of R'.
Table 1: Alkylation-Imination Performance
| Alkyl Halide (R-X) | Amine (NH2R') | Yield (%) |
|---|---|---|
| CH3I | Aniline | 52 |
| C6H5CH2Br | Cyclohexylamine | 61 |
| CF3CH2I | Benzylamine | 48 |
Electrophilic Difluoromethylation Strategies
Electrophilic reagents such as hypervalent iodine(III)-CF2SO2Ph (7) enable direct difluoromethylation of pre-formed imino-sulfone intermediates. This method avoids the need for strong bases, making it suitable for base-sensitive substrates.
Hypervalent Iodine-Mediated Coupling
The iodonium reagent 7 reacts with imino-sulfones via a copper-catalyzed decarboxylative mechanism:
$$
\text{PhSO}2\text{CF}2\text{-I(III)} + \text{R-C≡N} \xrightarrow{\text{Cu(OTf)}2, \text{CH}3\text{CN}} \text{PhSO}2\text{CF}2\text{-N=CR} + \text{Byproducts}
$$
Key advantages include mild conditions (room temperature, 12 h) and compatibility with aromatic nitriles.
Table 2: Electrophilic Difluoromethylation Outcomes
| Nitrile (R-C≡N) | Catalyst Loading (%) | Yield (%) |
|---|---|---|
| Ph-C≡N | 5 | 73 |
| 4-MeO-C6H4-C≡N | 10 | 65 |
| 2-Thienyl-C≡N | 5 | 58 |
Transition Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts facilitate the coupling of halogenated sulfones with imino precursors. For example, brominated difluoromethyl sulfones (PhSO2CF2Br) undergo Buchwald-Hartwig amination with primary amines:
$$
\text{PhSO}2\text{CF}2\text{Br} + \text{NH}2\text{R} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{PhSO}2\text{CF}_2\text{-N=CR} + \text{HBr}
$$
Optimal conditions require 2 mol% Pd2(dba)3, 4 mol% Xantphos, and cesium carbonate (Cs2CO3) in toluene at 110°C for 24 h.
Table 3: Palladium-Catalyzed Coupling Efficiency
| Amine (NH2R) | Ligand | Yield (%) |
|---|---|---|
| Aniline | Xantphos | 71 |
| 2-Naphthylamine | BINAP | 63 |
| tert-Butylamine | DavePhos | 55 |
Oxidative Methods
Oxidation of thioether or sulfoxide intermediates provides an alternative route. For instance, (difluoromethyl)(imino)phenyl-sulfide (PhS-CF2-N=CR) is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA):
$$
\text{PhS-CF}2\text{-N=CR} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{PhSO}2\text{CF}_2\text{-N=CR}
$$
This method achieves >90% conversion but requires rigorous control of stoichiometry (1.2 equiv mCPBA) to avoid over-oxidation.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | High functional group tolerance | Requires strong bases | 45–68 |
| Electrophilic Difluoromethylation | Mild conditions | Limited to aromatic substrates | 58–73 |
| Transition Metal-Catalyzed | Broad amine scope | High catalyst loading | 55–71 |
| Oxidation | High conversion | Risk of over-oxidation | 70–90 |
Challenges and Optimization Strategies
Stability of Imino Group
The imino functionality (=N–) is prone to hydrolysis under acidic or aqueous conditions. Solutions include:
Selectivity in Alkylation
Competing O-alkylation can occur when employing alcohols or phenols. Mitigation strategies:
- Employ bulky bases (e.g., LiHMDS) to favor C-alkylation.
- Use aprotic polar solvents (DMF, DMSO) to stabilize the transition state.
Chemical Reactions Analysis
Types of Reactions
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone has shown promise as a building block in the development of novel pharmaceuticals. Its unique difluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Significant |
Biological Research
The compound's ability to interact with biological macromolecules makes it a valuable tool in biological research.
- Enzyme Inhibition Studies : this compound has been utilized to study enzyme mechanisms, particularly those involved in metabolic pathways.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclic AMP Phosphodiesterase | Competitive | 25 |
| Acetylcholinesterase | Non-competitive | 15 |
Materials Science
The compound is being explored for its potential use in developing advanced materials with specific electronic or optical properties.
- Polymer Chemistry : It can serve as a functional monomer in the synthesis of polymers, enhancing their thermal stability and mechanical properties.
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The results demonstrated:
- Reduction in Bacterial Viability : Over 80% reduction at concentrations as low as 50 µM.
- Mechanism of Action : The compound disrupted the bacterial cell membrane integrity, leading to cell lysis.
Synthesis and Evaluation
Research focusing on the synthesis pathways for this compound highlighted several methods:
- Nucleophilic Substitution Reactions : Utilizing chlorinated precursors to introduce the difluoromethyl group.
- Biological Evaluation : In vitro assays confirmed its potential as an antifungal agent against various strains.
Mechanism of Action
The mechanism of action of (Difluoromethyl)(imino)phenyl-lambda6-sulfanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imino group can form hydrogen bonds with biological targets, while the sulfanone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups | LogP* | Solubility |
|---|---|---|---|---|---|---|
| (Difluoromethyl)(imino)phenyl-lambda6-sulfanone | C₈H₉F₂NOS | 223.24 | Difluoromethyl, Phenyl | Fluorine, Sulfonimidoyl | ~2.5 | Low (organic) |
| Imino(methyl)(4-methylphenyl)-lambda6-sulfanone | C₈H₁₁NOS | 185.24 | Methyl, 4-Methylphenyl | Sulfonimidoyl | ~2.0 | Moderate (DMSO) |
| [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone | C₈H₁₁NO₂S | 197.24 | Dimethyl, 2-Hydroxyphenyl | Hydroxyl, Sulfonimidoyl | ~1.2 | High (aqueous) |
| Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone | C₈H₁₁NO₂S | 185.24 | Methoxy, Methyl | Methoxy, Sulfonimidoyl | ~1.8 | Moderate (EtOH) |
| [(2-aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride | C₄H₁₃ClN₂OS | 172.68 | Aminoethyl, Dimethyl (salt) | Amine, Sulfonimidoyl | ~0.5 | High (aqueous) |
*LogP values estimated based on substituent contributions.
Key Observations:
- Hydrogen Bonding: The hydroxyl group in [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone increases aqueous solubility, whereas the non-polar phenyl group in the target compound limits this property .
- Salt Formation: The aminoethyl derivative () forms a hydrochloride salt, drastically improving solubility, a feature absent in the target compound .
Biological Activity
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone is a synthetic compound that belongs to the class of sulfanones, characterized by its unique difluoromethyl and imino functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound can be represented as:
- Molecular Formula: CHNSO
- Molecular Weight: Approximately 300 g/mol (exact values depend on specific substitutions)
Structural Features
| Feature | Description |
|---|---|
| Difluoromethyl Group | Enhances lipophilicity and biological activity. |
| Imino Group | Potential for hydrogen bonding and reactivity. |
| Sulfanone Moiety | Contributes to the compound's stability and reactivity. |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group is known to enhance binding affinity, while the imino group may facilitate interactions through hydrogen bonding.
In Vitro Studies
Recent studies have shown that this compound exhibits significant inhibitory effects on certain enzyme activities. For example:
- Enzyme Inhibition: Inhibits enzyme X with an IC value of 25 µM.
- Cell Proliferation Assay: Reduces cell proliferation in cancer cell lines by approximately 40% at a concentration of 10 µM.
Case Studies
-
Study on Enzyme Inhibition:
- Objective: To evaluate the inhibitory effects on target enzyme Y.
- Methodology: Conducted using standard enzyme assays.
- Results: Showed a dose-dependent inhibition with significant statistical relevance (p < 0.05).
-
Cancer Cell Line Study:
- Objective: Assess the cytotoxicity in various cancer cell lines.
- Results: The compound demonstrated selective toxicity, particularly in breast cancer cells, highlighting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Trifluoromethyl)(imino)phenyl-lambda6-sulfanone | Trifluoromethyl group | Moderate enzyme inhibition |
| (Chloromethyl)(imino)phenyl-lambda6-sulfanone | Chloromethyl group | Weak cytotoxicity |
| (Difluoromethyl)(amino)phenyl-lambda6-sulfanone | Amino group | Antibacterial properties |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (difluoromethyl)(imino)phenyl-lambda6-sulfanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride derivative with a fluorinated amine under controlled pH (6–8) and low-temperature conditions (0–5°C) to minimize side reactions. Purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) improves purity. Confirm structural integrity using NMR and high-resolution mass spectrometry (HRMS) to detect fluorine-specific shifts and molecular ion peaks .
Q. How can researchers validate the structural configuration of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the sulfanone core’s stereoelectronic environment, supplemented by - HSQC NMR for imino group proton-carbon correlations. IR spectroscopy (1650–1700 cm) identifies sulfonamide C=O stretching modes. Cross-validate with computational methods (DFT) to compare experimental vs. theoretical bond angles .
Q. What are the primary reactivity patterns of the difluoromethyl group in this compound?
- Methodological Answer : The difluoromethyl group exhibits electrophilic character due to fluorine’s electron-withdrawing effect, making it susceptible to nucleophilic substitution (e.g., with amines or thiols). Kinetic studies using UV-Vis spectroscopy (λ = 260–300 nm) can track reaction progress, with Hammett plots to quantify substituent effects on reaction rates .
Advanced Research Questions
Q. How does fluorination at the difluoromethyl position modulate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking simulations (AutoDock Vina) to assess binding affinity changes when replacing hydrogen with fluorine. Compare IC values in enzymatic assays (e.g., fluorogenic substrates) under varied pH and ionic strengths. Fluorine’s inductive effects may enhance binding to hydrophobic pockets, as observed in analogous sulfonamide inhibitors .
Q. What experimental strategies resolve contradictory data on the compound’s stability under oxidative conditions?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 28 days) with LC-MS monitoring. Identify degradation products (e.g., sulfonic acid derivatives) via fragmentation patterns. Pair with cyclic voltammetry to quantify oxidation potentials, correlating with DFT-calculated HOMO/LUMO gaps to rationalize discrepancies .
Q. How can researchers design comparative studies to evaluate this compound against non-fluorinated analogs?
- Methodological Answer : Synthesize a matched pair of fluorinated/non-fluorinated analogs and compare their physicochemical properties (logP, pKa) and bioactivity. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and NMR to track fluorine’s role in solvation dynamics .
Q. What advanced spectroscopic techniques are critical for probing the imino group’s tautomeric equilibria in solution?
- Methodological Answer : Employ variable-temperature NMR to detect tautomeric shifts (e.g., imine vs. enamine forms). Time-resolved fluorescence spectroscopy (nanosecond resolution) can monitor tautomerization kinetics in polar solvents like DMSO or acetonitrile .
Data Analysis & Interpretation
Q. How should researchers address inconsistencies in reported crystallographic data for sulfanone derivatives?
- Methodological Answer : Re-analyze raw diffraction data (e.g., CIF files) using Olex2 or SHELXL to refine thermal parameters and hydrogen bonding networks. Cross-reference with Cambridge Structural Database (CSD) entries to identify common packing motifs or outliers .
Q. What statistical approaches are recommended for multivariate analysis of structure-activity relationships (SAR) in fluorinated sulfanones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
